N-(5-((4-氯苄基)硫代)-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

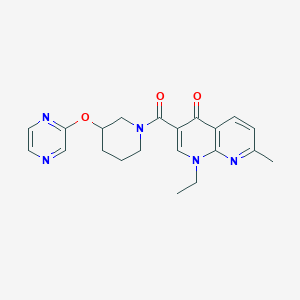

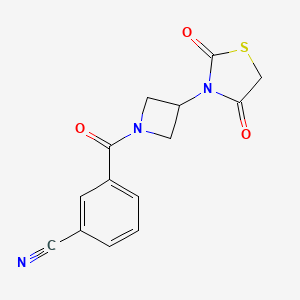

“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the linear formula C12H10Cl2N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(4-substituedpiperazin-1-yl)-acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and an acetamide group . The exact structure and properties would need to be confirmed through further analytical methods.科学研究应用

抗癌潜力

- N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺化合物已被合成并评估了其对各种癌细胞系的细胞毒活性,对乳腺癌显示出显着的效果(Abu-Melha, 2021)。

- 新型衍生物,包括 N-(5-取代-1,3,4-噻二唑-2-基)-2-[(5-(取代氨基)-1,3,4-噻二唑-2-基)硫代]乙酰胺,对 MCF-7 和 A549 肿瘤细胞系表现出有希望的抗癌活性(Çevik 等,2020)。

抗菌和抗真菌活性

- 发现某些带有 1,3,4-噻二唑部分的苯并噻唑衍生物具有良好的抗菌和抗真菌活性,表明它们具有作为高效抗病毒和抗菌剂的分子模板的潜力(唐等,2019)。

- 对 1, 3, 4-噻二唑的炔基衍生物的研究突出了它们的显着抗菌和抗真菌特性(Tamer & Qassir, 2019)。

抗胆碱酯酶和细胞毒性

- 酰胺衍生物,包括 N-(苯并噻唑-2-基)-2-[(5-氨基/甲基-1,3,4-噻二唑-2-基)硫代]乙酰胺,表现出潜在的抗胆碱酯酶特性和细胞毒性,其中化合物 IIh 是最有效的衍生物(Altıntop 等,2012)。

抗氧化特性

- Δ2 -1,3,4-噻二唑啉和 Δ2 -1,3,4-硒二唑啉衍生物的合成,包括具有 N-(4-乙酰基-5-芳基-4,5-二氢-1,3,4-噻二唑-2-基)乙酰胺的衍生物,表明显着的抗氧化特性,其中有效的 β-胡萝卜素漂白方法用于评估(Al-Khazragie 等,2022)。

抗病毒和抗肿瘤评估

- N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺的衍生物显示出抗病毒和抗肿瘤活性,有助于开发高效抗病毒和抗菌剂的潜在分子模板(Yu 等,2014)。

合成和结构分析

- 2-[(5-芳基-1,3,4-噻二唑-2-基)硫代]-N-(2-苯基-1,8-萘啶-3-基)乙酰胺衍生物作为抗菌剂的结构分析证明了它们的显着活性,展示了这些化合物的合成和生物学评估(Ramalingam 等,2019)。

其他值得注意的研究

- 在环状酰亚胺上合成一些新的 1,3,4-噻二唑和 1,3,4-恶二唑衍生物及其抗氧化特性突出了这些化合物在治疗应用中的潜力(Al-Haidari & Al-Tamimi, 2021)。

- 关于合成含有哌嗪的新型 1,3,4-噻二唑酰胺衍生物的研究揭示了它们在各种应用中的生物活性潜力(Xia, 2015)。

未来方向

The compound “N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could be of interest in various fields of research due to their unique structures and potential biological activities . Further studies would be needed to fully explore their potential applications and mechanisms of action.

作用机制

Target of Action

The primary target of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is located in both the central and peripheral nervous systems.

Mode of Action

The compound interacts with the 5-HT1A receptor, showing potent binding affinity . The binding of the compound to the receptor can influence the receptor’s activity and modulate the release of serotonin, thereby affecting the transmission of signals in the brain.

Biochemical Pathways

The compound’s interaction with the 5-HT1A receptor affects the serotonin system, which plays a crucial role in mood regulation and can influence various physiological processes such as sleep, appetite, and thermoregulation .

Result of Action

The compound has shown antidepressant activity in the forced swimming test (FST) model . This suggests that it may have a positive effect on mood regulation, potentially making it useful in the treatment of conditions such as depression.

属性

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVMJZVXDJRBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)

![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)